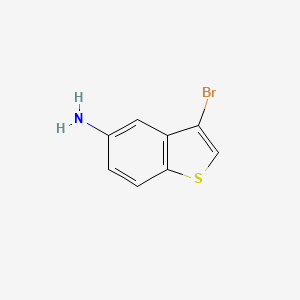
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are important in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various nitrogen sources . A common method is the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .Molecular Structure Analysis
The triazole ring can exhibit considerable delocalization of π-electron density, as indicated by the pattern of bond distances . The 3D structure of related compounds can be viewed using computational chemistry tools .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions, including N–H···N hydrogen bonding and C–H···O and C–H···N interactions, which can lead to the formation of supramolecular chains .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-triazole compound would depend on its exact structure. For example, 1-Methyl-1H-1,2,4-triazole has a molecular weight of 83.0919 .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves the reaction of cyclopropylmethylamine with ethyl propiolate to form 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester, which is then converted to the aldehyde using standard methods.", "Starting Materials": [ "Cyclopropylmethylamine", "Ethyl propiolate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with ethyl propiolate in the presence of sodium hydroxide to form 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester.", "Step 2: The ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the aldehyde using standard methods, such as the use of a Swern oxidation or a Pinnick oxidation.", "Step 4: The aldehyde is then purified using standard methods, such as column chromatography or recrystallization, to obtain the final product, 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde." ] } | |
CAS-Nummer |
1506137-91-2 |
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol](/img/structure/B6234122.png)

